molecular formula C19H17ClN2O2 B2871943 3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-75-6

3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2871943
M. Wt: 340.81
InChI Key: ZYWQRVFXEMDLEC-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or environmental science.



Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms, the lengths and angles of chemical bonds, and the presence of functional groups.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound, the conditions under which it reacts, the products of the reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity or basicity, reactivity with other substances, and stability may also be analyzed.


Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

Research into compounds related to 3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide often focuses on their synthesis, characterization, and potential as antimicrobial agents. For instance, studies have demonstrated the synthesis of novel series of compounds with quinoline, pyrazole, and benzofuran moieties, showing significant in vitro antibacterial activity against pathogens like S. aureus and E. coli. These compounds are synthesized via cyclocondensation reactions and are characterized using various spectral studies, highlighting their potential in medicinal chemistry and drug development (Idrees et al., 2020).

Antimicrobial and Antitubercular Activities

Another area of research is the development of carboxamide derivatives of 2-quinolones, which have shown promising antibacterial, antifungal, and antitubercular activities. These compounds are synthesized from 3-acetyl-1-amino-quinolin-2-one and substituted benzoic acid, demonstrating the versatile applications of quinoline derivatives in addressing various infectious diseases (Kumar, Fernandes, & Kumar, 2014).

Coordination Chemistry and Metal Complexes

The adaptable coordination chemistry of related compounds, such as 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine, with metals like zinc and mercury, is also a key research area. These studies explore the diverse coordination modes of these compounds, leading to the formation of various complexes with potential applications in catalysis and material science (Ardizzoia, Brenna, & Therrien, 2010).

Novel Synthesis Methods and Mechanisms

Research into the synthesis and reactivity of quinoline-3-carboxamide derivatives, such as laquinimod, reveals intricate mechanisms such as intramolecular proton transfers leading to ketene formation. These studies provide insights into the synthesis pathways and potential reactivity of compounds related to 3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, contributing to the development of new synthetic methods and compounds in organic chemistry (Jansson et al., 2006).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, reactivity, and environmental impact. It includes determining safe handling and storage procedures, as well as appropriate disposal methods.


Future Directions

This could involve suggesting further studies to fully understand the compound’s properties or potential applications. It could also involve proposing modifications to the compound’s structure to enhance its properties or reduce its side effects.


properties

IUPAC Name

3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-12-5-6-13-10-15(19(24)22-17(13)9-12)7-8-21-18(23)14-3-2-4-16(20)11-14/h2-6,9-11H,7-8H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWQRVFXEMDLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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